![molecular formula C12H9Cl2NS B14406927 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine CAS No. 83782-32-5](/img/structure/B14406927.png)
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine is an organic compound that features a pyridine ring substituted with a sulfanyl group attached to a 3,4-dichlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine typically involves the reaction of 3,4-dichlorobenzyl chloride with pyridine-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and automated monitoring systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorines or to modify the sulfanyl group.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyridine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified sulfanyl groups.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}benzene
- 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}thiophene
- 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}furan
Uniqueness
2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene, thiophene, or furan analogs
Propriétés
Numéro CAS |
83782-32-5 |
|---|---|
Formule moléculaire |
C12H9Cl2NS |
Poids moléculaire |
270.2 g/mol |
Nom IUPAC |
2-[(3,4-dichlorophenyl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C12H9Cl2NS/c13-11-5-4-10(7-12(11)14)16-8-9-3-1-2-6-15-9/h1-7H,8H2 |
Clé InChI |
BGPXJBQOQLFBKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CSC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


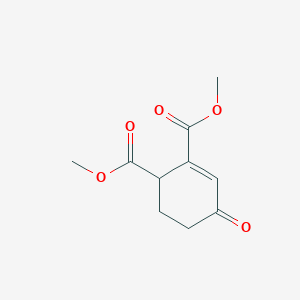
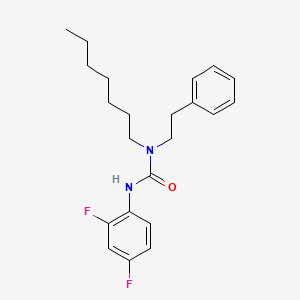
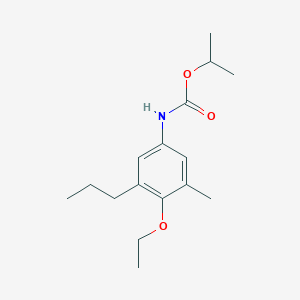
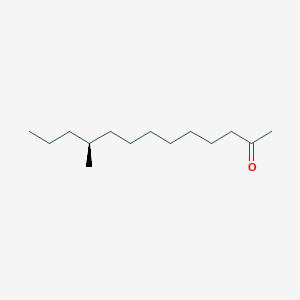
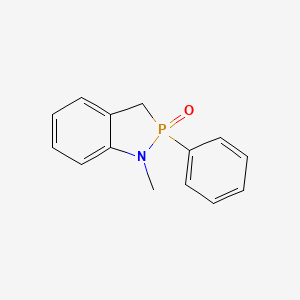
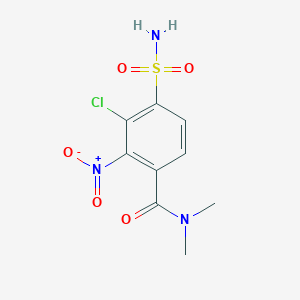
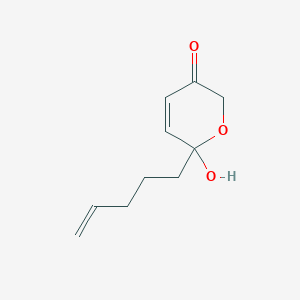
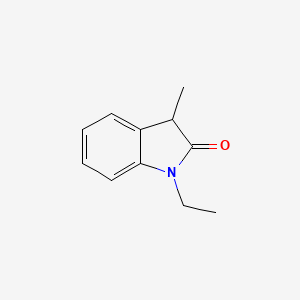
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
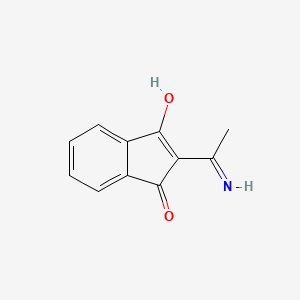
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
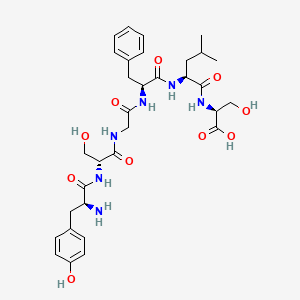
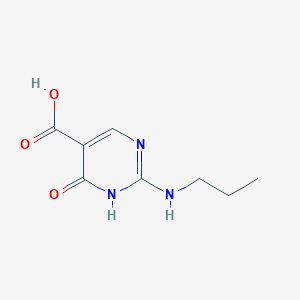
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
